

# Application Notes and Protocols for Investigating Cytosolic DNA Sensing with TDI-6570

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## Compound of Interest

Compound Name: TDI-6570

Cat. No.: B2637033

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## Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key danger signal associated with pathogen infection and cellular damage. Dysregulation of this pathway is implicated in various autoimmune and neurodegenerative diseases. **TDI-6570** is a potent and specific small-molecule inhibitor of murine cGAS, the primary sensor of cytosolic dsDNA. Its ability to cross the blood-brain barrier and its oral bioavailability in mice make it an invaluable tool for investigating the role of the cGAS-STING pathway in preclinical models of disease.<sup>[1][2]</sup> These application notes provide detailed protocols for utilizing **TDI-6570** to study cytosolic DNA sensing in both in vitro and in vivo settings.

## TDI-6570: A Potent and Specific Inhibitor of Murine cGAS

**TDI-6570** acts by directly inhibiting the enzymatic activity of mouse cGAS, thereby preventing the synthesis of the second messenger cyclic GMP-AMP (cGAMP) and subsequent activation of the STING-mediated type I interferon (IFN) response.<sup>[1]</sup> Notably, **TDI-6570** exhibits high

specificity for murine cGAS and does not effectively inhibit the human ortholog, making it a specific tool for studies in mouse models.[1]

## Physicochemical and Pharmacokinetic Properties of TDI-6570

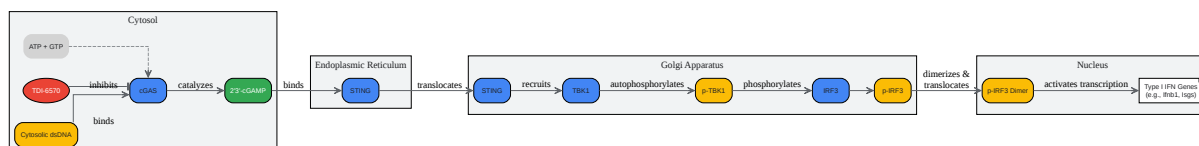
Property	Value	Reference
Chemical Formula	C <sub>14</sub> H <sub>14</sub> ClFN <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	296.7 g/mol	[1]
Purity	≥ 95% (UHPLC)	[1]
Solubility	5 mg/mL in DMSO (may require heating to 37°C)	[1]
In Vitro Working Concentration	0.01 - 1 µM	[1]
In Vivo Administration	Orally administrable (can be formulated in chow)	[1][2]
Brain Permeability	High	[1]

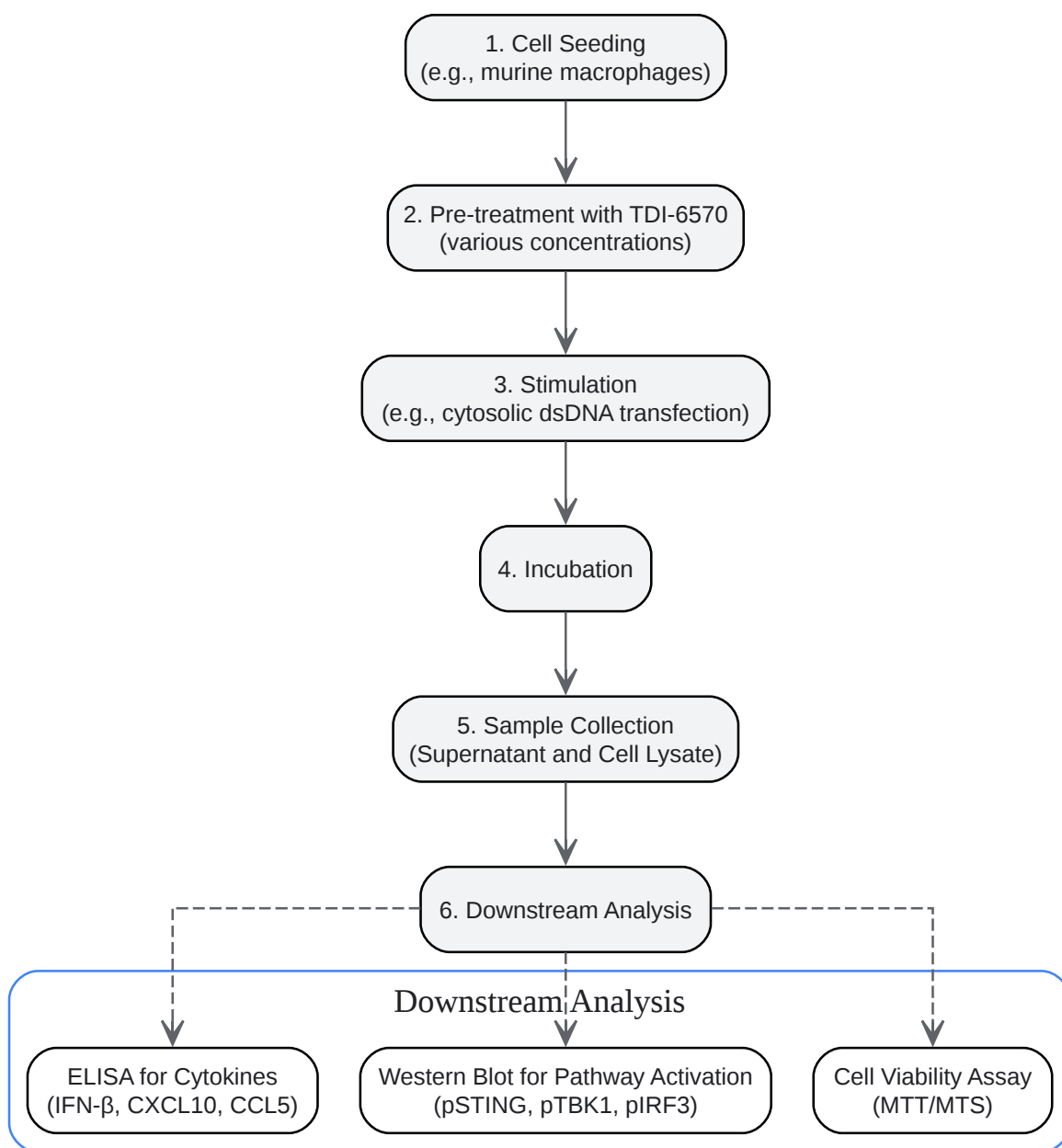
## In Vitro Efficacy of TDI-6570

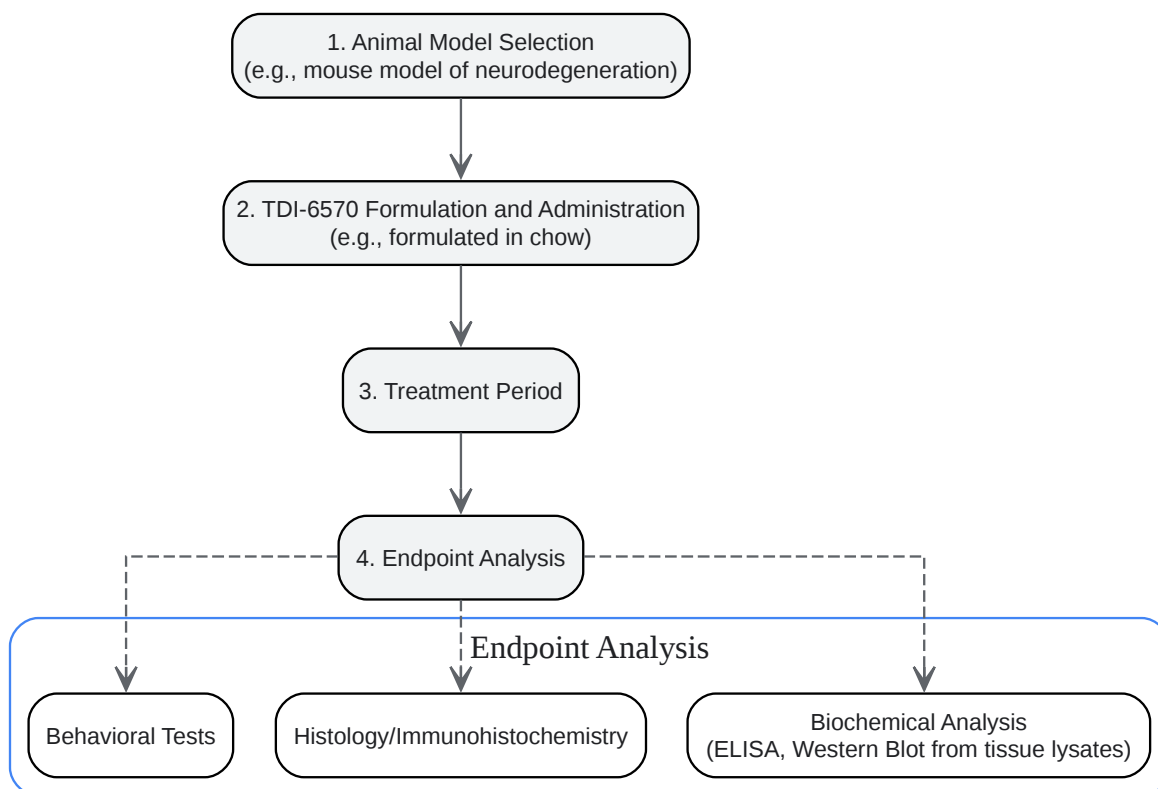
Assay	Cell Line/System	IC <sub>50</sub>	Effect on Cytokine Production	Reference
cGAS activity in BV2 IfnB reporter line	BV2 (murine microglia)	1.64 $\mu$ M	Dose-dependent inhibition of IFN- $\beta$ production.	[2]
cGAS/HT-DNA-catalyzed cGAMP production	Cell-free	Not explicitly stated, but dose-dependent inhibition observed from 0.1 to 10 $\mu$ M.	Not applicable.	[2]
Tau-induced cytokine expression	Primary mouse microglia	Not explicitly stated, but genetic ablation of cGAS abolished cytokine expression, and TDI-6570 is used to mimic this effect.	Abolishes tau-mediated expression of IFN $\beta$ , CXCL10, and CCL5.	[2]
Cell Viability	Primary mouse neurons, microglia, and astrocytes	No toxicity observed at concentrations up to 100 $\mu$ M.	Not applicable.	[2]

## Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by **TDI-6570**.







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## References

- 1. [invivogen.com](https://www.invivogen.com) [[invivogen.com](https://www.invivogen.com)]
- 2. Tau activation of microglial cGAS–IFN reduces MEF2C-mediated cognitive resilience - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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